

# An In-depth Technical Guide to 6-Methoxybenzofuran-2-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Methoxybenzofuran-2-carbaldehyde

Cat. No.: B1616839

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## Introduction: Unveiling a Versatile Heterocyclic Building Block

**6-Methoxybenzofuran-2-carbaldehyde**, identified by CAS number 53860-74-5, is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community.<sup>[1]</sup> Its structure, featuring a benzofuran core substituted with a methoxy group at the 6-position and a highly reactive carbaldehyde (formyl) group at the 2-position, makes it a pivotal intermediate in synthetic organic chemistry.<sup>[1]</sup> The benzofuran scaffold is a privileged structure found in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1][2][3]</sup> Consequently, **6-Methoxybenzofuran-2-carbaldehyde** serves as a crucial starting material for the synthesis of more complex molecules, enabling researchers in drug discovery and materials science to explore novel chemical entities with tailored properties.<sup>[1]</sup> This guide provides a comprehensive overview of its synthesis, chemical behavior, and applications, offering field-proven insights for researchers and developers.

## Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in **6-Methoxybenzofuran-2-carbaldehyde** dictates its physical properties and spectroscopic signature.<sup>[1]</sup> A summary of its key identifiers and properties is presented below.

Table 1: Core Properties of **6-Methoxybenzofuran-2-carbaldehyde**

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| CAS Number        | 53860-74-5                                    | [1][4][5] |
| Molecular Formula | C <sub>10</sub> H <sub>8</sub> O <sub>3</sub> | [1][4]    |
| Molecular Weight  | 176.17 g/mol                                  | [1][4]    |
| IUPAC Name        | 6-methoxy-1-benzofuran-2-carbaldehyde         | [1]       |
| Physical Form     | Solid   | [4][6]    |
| Melting Point     | 78-80 °C                                      |           |
| Boiling Point     | 296.0 ± 20.0 °C at 760 mmHg                   |           |
| SMILES            | <chem>COC1=CC2=C(C=C1)C=C(O2)C=O</chem>       | [1]       |
| InChI Key         | GOFAYQFZGHXFTL-UHFFFAOYSA-N                   | [1][4]    |

## Spectroscopic Data Interpretation

While specific analytical data is often proprietary to the supplier, the structure of **6-Methoxybenzofuran-2-carbaldehyde** allows for a predictable spectroscopic profile essential for its identification and characterization.

- <sup>1</sup>H NMR:** The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton (highly deshielded, ~9.5-10.0 ppm), the methoxy group protons (a singlet around 3.8-4.0 ppm), and a set of aromatic protons on both the benzene and furan rings, exhibiting characteristic coupling patterns.
- <sup>13</sup>C NMR:** The carbon NMR would prominently feature the aldehyde carbonyl carbon (~180-190 ppm), carbons of the aromatic rings, and the methoxy carbon (~55-60 ppm).
- Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically found around 1680-1700 cm<sup>-1</sup>. Other

key signals include C-O stretching from the methoxy and furan ether linkages, and C-H stretching from the aromatic rings.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 176.17 g/mol .

## Synthesis: Constructing the Benzofuran Core

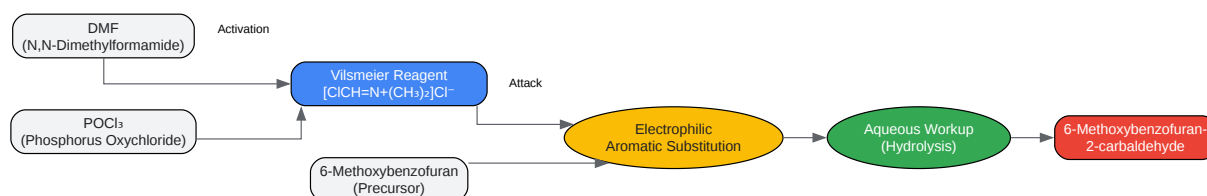
The synthesis of **6-Methoxybenzofuran-2-carbaldehyde** relies on established methodologies for constructing the benzofuran ring system and introducing the formyl group. The Vilsmeier-Haack reaction is a particularly effective and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.<sup>[7][8][9][10]</sup>

### Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

This reaction provides a direct route to formylate the electron-rich 6-methoxybenzofuran precursor at the C2 position. The choice of this method is driven by its efficiency and the mild conditions required, which are compatible with the methoxy substituent.

The process involves two key stages:

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) is activated with a halogenating agent, most commonly phosphorus oxychloride (POCl<sub>3</sub>), to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.<sup>[9][10]</sup>
- Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.<sup>[8][9]</sup>



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Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

## Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example based on established chemical principles for the Vilsmeier-Haack reaction and should be adapted and optimized under appropriate laboratory conditions.

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF, 3 equivalents) to 0°C with an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl<sub>3</sub>, 1.2 equivalents) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10°C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent. The causality here is critical: the exothermic reaction must be controlled to prevent degradation of the reagent.
- **Substrate Addition:** Dissolve 6-methoxybenzofuran (1 equivalent) in a minimal amount of an appropriate solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent mixture.
- **Reaction:** Allow the reaction mixture to warm to room temperature and then heat to 50-70°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The elevated

temperature is necessary to drive the electrophilic substitution on the moderately activated benzofuran ring.

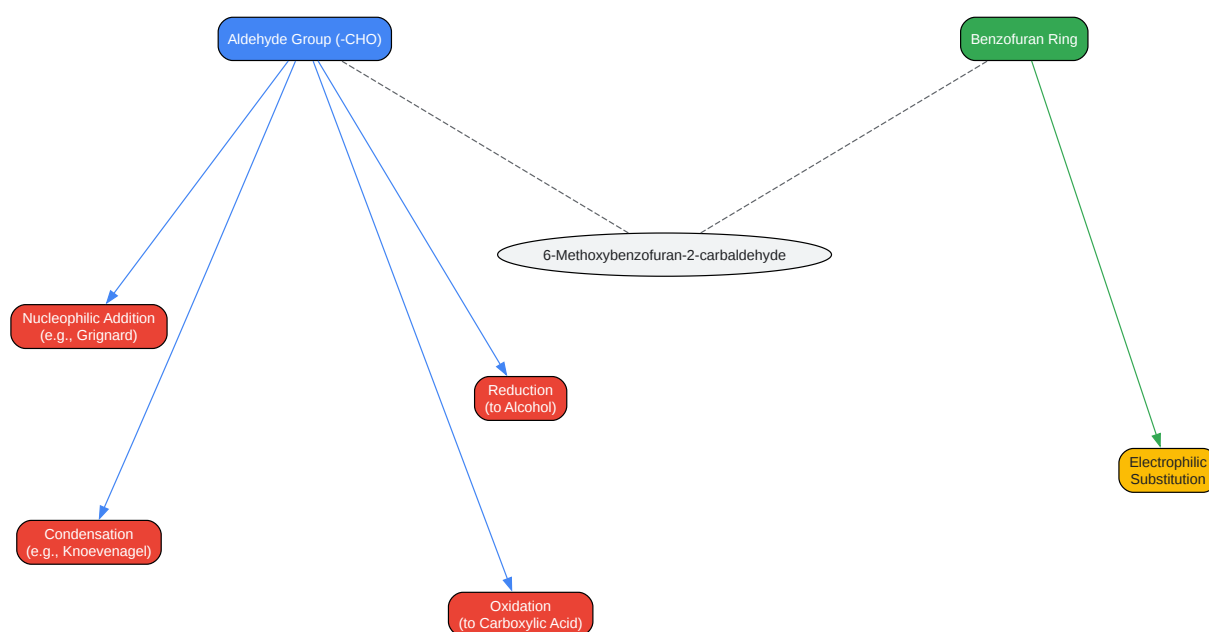
- **Workup and Hydrolysis:** After completion, cool the reaction mixture and pour it cautiously onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction medium.
- **Extraction and Purification:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure **6-Methoxybenzofuran-2-carbaldehyde**.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **6-Methoxybenzofuran-2-carbaldehyde** lies in the reactivity of its functional groups, which allows for a diverse range of chemical transformations.

- **The Aldehyde Group:** As the primary reactive center, the formyl group is susceptible to:
  - **Nucleophilic Addition:** Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.
  - **Condensation Reactions:** Undergoes condensation with amines to form imines (Schiff bases), or with active methylene compounds (e.g., malonates in Knoevenagel condensation) to extend the carbon chain.<sup>[1]</sup>
  - **Oxidation:** Can be readily oxidized to the corresponding 6-methoxybenzofuran-2-carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.<sup>[1]</sup>
  - **Reduction:** Can be reduced to the corresponding primary alcohol, (6-methoxybenzofuran-2-yl)methanol, using reducing agents like sodium borohydride ( $\text{NaBH}_4$ ).
- **The Benzofuran Ring System:** The aromatic core can participate in electrophilic substitution reactions, although the existing substituents will direct the position of further

functionalization.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxybenzofuran-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1616839#6-methoxybenzofuran-2-carbaldehyde-cas-number-53860-74-5]

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